1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERRCAUQSRSRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 4 Bromophenyl Ethyl Piperidin 4 One and Analogues
Established Synthetic Pathways for Piperidin-4-one Scaffolds
The piperidin-4-one framework is a versatile intermediate that can be synthesized through several robust and well-documented methodologies. chemrevlett.comresearchgate.net These approaches offer access to a wide variety of substitution patterns on the piperidine (B6355638) ring.
The Mannich reaction is a classic and powerful method for the synthesis of 4-piperidones. sciencemadness.org This condensation reaction typically involves an amine or its salt, an aldehyde, and a ketone possessing at least one active hydrogen atom. researchgate.net In the context of piperidin-4-one synthesis, the reaction assembles the ring in a single step from an aliphatic ketone, an aromatic aldehyde, and an amine source like ammonium (B1175870) acetate. chemrevlett.comnih.gov
The reaction proceeds via the formation of β-amino carbonyl compounds, known as Mannich bases, which serve as key intermediates. researchgate.net Historically, the procedure involved refluxing an aqueous or alcoholic solution of the reactants, but this often resulted in poor yields. sciencemadness.org A significant improvement was the use of glacial acetic acid as a solvent, which can enhance reaction rates and yields. sciencemadness.org The versatility of this reaction allows for the synthesis of a diverse array of substituted 4-piperidones by varying the ketone, aldehyde, and amine components. sciencemadness.orgnih.gov For instance, new series of 2,6-diaryl-3-methyl-4-piperidones have been synthesized using ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium acetate. nih.gov
Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis
| Ketone | Aldehyde | Amine Source | Solvent | Key Findings | Reference(s) |
| Ethyl-methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | Ethanol (B145695) | Synthesis of new 2,6-diaryl-3-methyl-4-piperidones. | nih.gov |
| Various ketones | Various aldehydes | Various amines (or hydrochlorides) | Acetic Acid | Use of acetic acid as a solvent improved yields compared to traditional alcohol or water solvents. | sciencemadness.org |
| 4-Chloroacetoacetanilide | 4-Hydroxybenzaldehyde | Ammonium formate | Not specified | An eco-friendly approach to synthesizing N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide. | researchgate.net |
Intramolecular cyclization is a fundamental strategy for forming piperidine rings, where a linear precursor molecule containing a nitrogen atom and other reactive functional groups is induced to form a cyclic structure. researchgate.netnih.gov This approach can be categorized by the type of bond being formed (C-N or C-C) and the reaction mechanism. nih.gov
Common strategies include:
Dieckmann Condensation : This method is widely used for preparing 4-piperidones. It involves the base-catalyzed intramolecular cyclization of an aminodicarboxylate ester. researchgate.net The process typically starts with the condensation of a primary amine with two equivalents of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation of the resulting β-keto ester. researchgate.net Careful control of reaction conditions is necessary to avoid a retro-Dieckmann reaction. researchgate.net
Metal-Catalyzed Cyclization : Various transition metals, including palladium and ruthenium, can catalyze the intramolecular hydroamination of unactivated alkenes, providing a direct route to the piperidine ring. organic-chemistry.org For example, a base-free Pd(DMSO)₂(TFA)₂ catalyst enables a Wacker-type aerobic oxidative cyclization to access piperidines. organic-chemistry.org
Radical-Mediated Cyclization : Radical reactions offer another pathway for ring closure. nih.gov For instance, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov
Reductive Amination : The intramolecular reductive amination of amino-aldehydes or amino-ketones is a direct method for constructing the piperidine ring. nih.govbeilstein-journals.org
Table 2: Selected Intramolecular Cyclization Strategies for Piperidines
| Precursor Type | Reaction Type | Catalyst/Reagent | Key Feature | Reference(s) |
| Aminodicarboxylate ester | Dieckmann Condensation | Base (e.g., Sodium alkoxide) | Forms a β-keto ester intermediate which is then hydrolyzed/decarboxylated. | researchgate.net |
| Alkene-containing amine | Wacker-type aerobic oxidative cyclization | Pd(DMSO)₂(TFA)₂ | Base-free conditions for the synthesis of various N-heterocycles. | organic-chemistry.org |
| Linear amino-aldehyde | Radical intramolecular cyclization | Cobalt(II) catalyst | Effective for producing various piperidines, though by-products can form. | nih.gov |
| Amino alcohol | N-heterocyclization | Cp*Ir complex | Efficient synthesis of five-, six-, and seven-membered cyclic amines from primary amines and diols. | organic-chemistry.org |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that contains significant portions of all the starting materials. nih.gov This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. researchgate.netbeilstein-journals.org
For piperidine synthesis, MCRs can assemble the complex ring structure in a single, highly convergent step. nih.govresearchgate.net A notable example is a stereoselective three-component vinylogous Mannich-type reaction (VMR) that utilizes a functionalized dienolate, an aldehyde, and an amine source. rsc.orgrsc.org This strategy was inspired by the biosynthesis of piperidine alkaloids and yields a chiral dihydropyridinone, which serves as a versatile intermediate for a variety of piperidine compounds. rsc.orgrsc.org Other strategies involve cascade reactions, such as a Knoevenagel condensation–Michael addition–Mannich sequence, to produce highly substituted piperidinones. researchgate.net
Targeted Synthesis of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one and Related Bromophenyl-Substituted Piperidine Systems
The synthesis of the title compound requires specific strategies to introduce the 4-bromophenyl group and to connect it via an ethylene (B1197577) linker to the nitrogen atom of the piperidin-4-one ring.
Several methods exist for the synthesis of piperidines bearing a bromophenyl substituent. One direct approach involves the reaction of bromobenzene (B47551) and piperidine in the presence of a strong base like potassium tert-butoxide or sodium tert-amylate in a high-boiling solvent such as sulfolane. google.com This initially forms N-phenylpiperidine, which is then brominated to yield 1-(4-bromophenyl)piperidine. google.com
Another common strategy involves coupling reactions. For instance, 1-(4-bromophenyl)piperazine (B1272185) can be synthesized from 1-phenylpiperazine (B188723) using aqueous hydrobromic acid in DMSO. chemicalbook.com While this example is for a piperazine (B1678402), the principle of electrophilic aromatic substitution on a pre-formed phenyl-heterocycle is applicable. The synthesis of 4-(4'-Bromophenyl)piperidine has been achieved by the hydrogenation of its corresponding tetrahydropyridine (B1245486) precursor using a rhodium catalyst. chemicalbook.com A patent also describes the preparation of (S)-3-(4-bromophenyl)piperidine from ethyl p-bromobenzoacetate through a multi-step process involving nucleophilic substitution and cyclization. patsnap.com
The assembly of the complete this compound molecule can be approached in a convergent manner. A common and logical pathway involves the N-alkylation of a pre-synthesized piperidin-4-one ring.
Route A: N-Alkylation Approach
Synthesis of Piperidin-4-one: The piperidin-4-one core is first synthesized, often as its hydrochloride salt, using one of the established methods described in section 2.1, such as the Mannich condensation. sciencemadness.org
Synthesis of the Alkylating Agent: A suitable electrophile, 1-bromo-2-(4-bromophenyl)ethane, is prepared. This can be synthesized from 4-bromophenylethanol via treatment with a brominating agent like PBr₃ or HBr.
N-Alkylation: Piperidin-4-one is reacted with 1-bromo-2-(4-bromophenyl)ethane in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) in a suitable solvent like acetonitrile (B52724) or DMF to yield the final product. chemicalbook.com
Route B: Dieckmann Condensation Approach An alternative strategy builds the ring onto the N-substituent. This is analogous to the synthesis of 1-(2-phenethyl)-4-piperidone. researchgate.net
Starting Amine: The synthesis begins with 2-(4-bromophenyl)ethylamine.
Michael Addition: The amine is reacted with two equivalents of an acrylate ester (e.g., methyl or ethyl acrylate) to form a diester intermediate, N,N-bis(alkoxycarbonylethyl)-2-(4-bromophenyl)ethylamine. researchgate.net
Dieckmann Cyclization: The resulting diester undergoes an intramolecular base-catalyzed cyclization to form the β-keto ester, methyl 1-[2-(4-bromophenyl)ethyl]-4-oxopiperidine-3-carboxylate. researchgate.net
Hydrolysis and Decarboxylation: The final step involves the acidic hydrolysis of the ester and subsequent decarboxylation upon heating to afford this compound. researchgate.net
This latter approach integrates the construction of the ethylene linker and the piperidin-4-one ring around the pre-formed 4-bromophenylethylamine core.
Green Chemistry Approaches in Piperidin-4-one Synthesis
The principles of green chemistry, which encourage the development of sustainable and environmentally benign chemical processes, have become increasingly influential in synthetic organic chemistry. nih.govrsc.org A primary focus of green chemistry is the replacement of volatile and often toxic organic solvents with safer alternatives. mdpi.comugr.es This shift is particularly relevant in the pharmaceutical industry, a sector that traditionally generates significant solvent-related waste. nih.govmdpi.com In the context of synthesizing piperidin-4-one cores, which are crucial structural motifs in many pharmaceutical compounds, green chemistry approaches aim to minimize environmental impact by utilizing eco-friendly solvents, reducing energy consumption, and improving atom economy. nih.govchemrevlett.com
Utilization of Deep Eutectic Solvents (DES) for Environmentally Benign Synthesis
A significant advancement in green synthetic methodologies is the use of Deep Eutectic Solvents (DES) as an alternative to conventional organic solvents. ugr.es DES are mixtures of two or more components, typically a hydrogen bond acceptor (like a quaternary ammonium salt) and a hydrogen bond donor (such as amides, alcohols, or carboxylic acids), which, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. ugr.esresearchgate.net
The growing interest in DES stems from their favorable properties, which align with the principles of green chemistry. They are often biodegradable, non-toxic, have low vapor pressure (reducing air pollution), are non-flammable, and can frequently be prepared from inexpensive and readily available starting materials. researchgate.netglobethesis.com Furthermore, DES can act not only as a reaction medium but also as a catalyst, simplifying reaction procedures and avoiding the need for hazardous acid or metal catalysts. mdpi.comglobethesis.com
Research has demonstrated the effectiveness of DES as a greener reaction medium for the synthesis of various piperidin-4-one analogues. researchgate.netasianpubs.org For instance, a one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives has been successfully carried out using a glucose-urea DES. researchgate.net This particular DES is considered a truly green solvent as it does not leave harmful organic pollutants in the environment. researchgate.net Similarly, a DES composed of glucose and choline (B1196258) chloride has been employed as an environmentally safe and sustainable medium for preparing 2,6-diaryl piperidine-4-ones. researchgate.net
In these syntheses, the DES serves as an effective and inexpensive reaction medium, leading to good or even excellent yields of the desired piperidin-4-one products. researchgate.netasianpubs.org The reactions are typically multicomponent condensations, for example, reacting a substituted benzaldehyde, a ketone, and an ammonia (B1221849) solution within the DES medium at elevated temperatures (e.g., 100°C-120°C). researchgate.net The use of DES in these processes offers a significant advantage over volatile organic solvents, contributing to a more sustainable and atom-efficient synthetic pathway. researchgate.net
Research Findings on Piperidin-4-one Analogue Synthesis using Glucose-Urea DES
A study utilizing a Deep Eutectic Solvent (DES) composed of glucose and urea (B33335) (in a 60:40 percentage composition) successfully synthesized a range of piperidin-4-one derivatives. This method is highlighted as an inexpensive, effective, and environmentally safe approach. researchgate.netasianpubs.org The following table summarizes the yields for the various analogues produced.
| Compound Name | Yield (%) |
| 3-methyl-2,6-diphenyl piperidin-4-one | 82% |
| 3,5-dimethyl-2,6-diphenylpiperidin-4-one | 78% |
| 2,6-diphenylpiperidin-4-one | 75% |
| 3,5-dimethylpiperidin-4-one | 72% |
| 3-methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | 70% |
| 3,5-dimethyl 2,6-di(2-hydroxyphenyl)piperidin-4-one | 70% |
| piperidin-4-one | 68% |
Derivatization and Structural Modification Strategies for 1 2 4 Bromophenyl Ethyl Piperidin 4 One
Chemical Transformations at the Piperidin-4-one Ketone Moiety
The ketone functional group at the C-4 position of the piperidine (B6355638) ring is a key site for derivatization. It readily undergoes condensation reactions with various nucleophiles to form a wide array of derivatives. khanacademy.org These reactions typically involve the formation of a new carbon-nitrogen double bond, replacing the carbonyl oxygen.
The reaction of ketones with hydroxylamine (B1172632) results in the formation of oximes. khanacademy.org This conversion is a standard method for derivatizing carbonyl compounds. organic-chemistry.orgresearchgate.net For 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one, this transformation can be achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine (B92270), to neutralize the HCl and liberate the free hydroxylamine. The reaction is typically performed in a protic solvent like ethanol (B145695). researchgate.net The resulting oxime can exist as E and Z isomers. organic-chemistry.org
A general procedure involves stirring the ketone and hydroxylamine hydrochloride in ethanol, followed by the addition of a base. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation or extraction.
Thiosemicarbazones are synthesized through the condensation of a ketone with a thiosemicarbazide (B42300). researchgate.net These derivatives are of significant interest in medicinal chemistry. nih.gov The reaction is generally carried out by refluxing equimolar amounts of the ketone and the chosen thiosemicarbazide (e.g., thiosemicarbazide or 4-phenylthiosemicarbazide) in a solvent like ethanol. nih.govnih.gov The addition of a few drops of an acid catalyst, such as glacial acetic acid, is often employed to facilitate the reaction. nih.gov Methanol has also been identified as a suitable solvent for these condensations, with acid catalysis generally performing better than base catalysis. academicjournals.org
The general synthesis involves refluxing the starting ketone and a substituted thiosemicarbazide in ethanol with an acid catalyst. The product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nih.gov
Hydrazones are formed by the reaction of ketones with hydrazine (B178648) or its substituted derivatives. wikipedia.org The fundamental reaction involves treating the ketone with hydrazine hydrate (B1144303), often in the presence of a catalytic amount of acid, in a solvent like ethanol. rsc.orgorganic-chemistry.org A common challenge is the potential for the formation of azine byproducts, where the initial hydrazone reacts with a second molecule of the ketone. wikipedia.org
To generate more complex derivatives, such as hydrazinecarboxylates, the ketone can be reacted with an acylhydrazide (e.g., benzoylhydrazine). This reaction proceeds under similar conditions, typically involving reflux in an alcoholic solvent. These methods are broadly applicable for preparing a wide range of hydrazone derivatives from various ketones. rsc.org
Modifications at the Piperidine Nitrogen Atom (N-Substitution)
The title compound, this compound, is itself a product of N-substitution on the 4-piperidone (B1582916) core. The synthesis of this compound and its analogs involves the formation of a C-N bond at the piperidine nitrogen. These strategies are fundamental to creating libraries of N-substituted piperidones.
N-Alkylation: The most direct method for synthesizing tertiary amines, such as the title compound, is the N-alkylation of a secondary amine with an alkyl halide. researchgate.netucalgary.ca The synthesis of this compound would typically start from 4-piperidone and 1-bromo-2-(4-bromophenyl)ethane. The reaction is an SN2 substitution where the piperidine nitrogen acts as the nucleophile. ucalgary.ca To drive the reaction to completion and avoid the formation of quaternary ammonium (B1175870) salts, a base is used to scavenge the hydrogen halide byproduct. researchgate.net Common bases include potassium carbonate, triethylamine (B128534), or Hünig's base (diisopropylethylamine). researchgate.netjst.go.jp
N-Acylation: This strategy involves the reaction of a piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. nih.gov For instance, reacting 4-piperidone with various acyl chlorides in the presence of a base like triethylamine or pyridine yields N-acyl-4-piperidones. acs.orgreddit.com For less reactive N-aryl systems, stronger conditions, such as using NaH to deprotonate the amine, may be necessary. reddit.com In some cases, indium metal has been used to catalyze the acylation of pyridine derivatives with acid anhydrides. google.com
Beyond simple alkyl and acyl groups, a wide variety of chemical moieties can be introduced at the piperidine nitrogen to create structurally diverse analogs. mdpi.com These advanced N-functionalization strategies are crucial in drug discovery. acs.org
One powerful method is reductive amination , where 4-piperidone is reacted with a primary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new secondary amine, which can then be further functionalized.
Another approach is C-H functionalization , where rhodium-carbene intermediates are used to functionalize the piperidine ring itself, although this is more focused on the carbon framework rather than direct N-substitution. acs.orgnih.govnih.gov However, the choice of the N-substituent (often a protecting group) is critical for controlling the site-selectivity of these reactions. nih.govnih.gov For instance, N-Boc or N-brosyl protecting groups can direct functionalization to the C2 position of the piperidine ring. nih.gov
The introduction of N-aryl groups can be achieved via metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods provide access to N-aryl piperidines, which are important scaffolds in pharmaceuticals.
Functionalization and Derivatization of the 4-Bromophenyl-Ethyl Side Chain
The 4-bromophenyl group within the side chain is a key site for structural modification, primarily through reactions that substitute the bromine atom. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most versatile methods is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the arylation of the 4-position of the phenyl ring by coupling the parent compound with various boronic acids or esters. For instance, a synthetic approach analogous to the arylation of N-(4-bromophenyl)furan-2-carboxamide can be envisioned mdpi.com. In such a reaction, this compound would be reacted with a selected arylboronic acid in the presence of a palladium catalyst, such as triphenylphosphine (B44618) palladium, and a base like potassium phosphate, to yield novel biaryl derivatives mdpi.com. This strategy offers a pathway to a diverse library of compounds with varied electronic and steric properties, depending on the choice of boronic acid.
Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to introduce nitrogen-based functional groups by replacing the bromine atom. Similarly, Sonogashira coupling could be used to install alkyne moieties, further expanding the molecular diversity. The derivatization of organic acids with N-(4-aminophenyl)piperidine to enhance their detection showcases a related functionalization approach where a phenyl-piperidine linkage is central to the molecular design nih.govresearchgate.net. While starting from an aniline (B41778) rather than a bromo-compound, the principle of modifying the phenyl ring attached to a piperidine core is a well-established strategy in medicinal chemistry nih.govresearchgate.net.
Construction of Hybrid Molecular Architectures Incorporating the Piperidin-4-one Core
Hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity, represent a growing area of drug design. The this compound scaffold is an excellent starting point for creating such hybrids, leveraging its versatile reactive handles to append other heterocyclic systems.
The 1,3,4-oxadiazole (B1194373) ring is a privileged structure in medicinal chemistry. Hybrid molecules incorporating this moiety can be synthesized from the this compound core through multi-step synthetic sequences. A common strategy involves the conversion of a carboxylic acid precursor into the oxadiazole ring.
A plausible synthetic route would begin with the modification of the parent compound to introduce a carboxylic acid functionality. This acid can then be esterified and subsequently reacted with hydrazine hydrate to form the corresponding acid hydrazide, a key intermediate in the synthesis of 1,3,4-oxadiazoles nih.govijpsr.com. The acid hydrazide can then undergo cyclization with various reagents, such as a substituted benzoic acid (in the presence of a dehydrating agent like POCl₃) or a carbon disulfide (to form an oxadiazole-thione), to yield the desired hybrid molecule. This approach allows for the introduction of diverse substituents on the oxadiazole ring, enabling fine-tuning of the molecule's properties rsc.orgnih.gov.
| Compound Name | Molecular Formula | Starting Material Context | Reference |
| 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone | C₁₇H₁₄BrClN₂O₃ | Derived from a bromophenyl-containing intermediate. nih.gov | nih.gov |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | Varies | Synthesized to evaluate anticancer and antimicrobial potential. rsc.org | rsc.org |
The synthesis of hybrid molecules containing both pyrrole (B145914) and piperidine rings can be achieved through established heterocyclic chemistry methods. Research into benzimidazole-based pyrrole/piperidine hybrids provides a template for such transformations mdpi.com.
A potential strategy to create a pyrrole-piperidin-4-one hybrid from this compound could involve initial functionalization at the piperidine nitrogen or the C-3 position adjacent to the ketone. For example, the Paal-Knorr synthesis could be employed. This would involve reacting a primary amine derivative of the parent compound (obtained via reductive amination of the ketone) with a 1,4-dicarbonyl compound. Alternatively, the C-3 position could be functionalized with a group that can participate in a multi-component reaction to build the pyrrole ring, thereby linking it directly to the piperidine core. These strategies capitalize on the known reactivity of the piperidine-4-one system to construct fused or linked pyrrole heterocycles mdpi.com.
Imidazolidinones are five-membered heterocyclic rings that can be synthesized through various chemical pathways, including multi-component reactions organic-chemistry.org. A conjugate of imidazolidinone and piperidin-4-one could be designed by leveraging the ketone functionality of the piperidine ring.
A viable synthetic approach is the Ugi three-component reaction. This reaction involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. To create the desired conjugate, a derivative of this compound, such as the corresponding 4-amino-piperidine (obtained by reductive amination), could serve as the amine component. Reacting this amine with an appropriate aldehyde and isocyanide could lead to the formation of an intermediate that, upon cyclization, yields an imidazolidinone ring attached to the piperidine core organic-chemistry.org. The synthesis of related structures like 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one demonstrates the feasibility of constructing complex heterocyclic systems centered on a piperidine ring google.com.
Benzimidazole (B57391) is another important heterocycle frequently incorporated into bioactive molecules. The construction of benzimidazole-piperidin-4-one hybrids is a well-documented strategy for developing new chemical entities nih.govresearchgate.netnih.gov.
The most common method for synthesizing a benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. To create a hybrid with this compound, one could first prepare a carboxylic acid derivative of the piperidine scaffold. For example, N-alkylation of a piperidin-4-one precursor with an ethyl bromoacetate (B1195939) followed by hydrolysis would yield a piperidine-N-acetic acid. This derivative could then be condensed with a substituted o-phenylenediamine to form the benzimidazole ring, which would be linked to the piperidine nitrogen via an acetic acid bridge. Alternatively, pre-formed benzimidazole and piperidine moieties can be joined using coupling reactions nih.gov.
Table 2: Representative Benzimidazole-Piperidine Hybrid Derivatives Note: These examples showcase the successful synthesis of hybrid molecules containing both piperidine and benzimidazole cores.
| Compound Class | Synthetic Strategy | Resulting Hybrid Structure | Reference |
| Benzimidazole-piperidine 1,2,3-triazole hybrids | Cu-catalyzed alkyne-azide cycloaddition | Benzimidazole and piperidine moieties linked by a triazole ring. nih.gov | nih.govresearchgate.net |
| Benzimidazole-based pyrrole/piperidine hybrids | Multi-step synthesis involving S-substitution and reaction with hydrazine hydrate | Benzimidazole core linked to pyrrole/piperidine scaffolds. mdpi.com | mdpi.com |
| Hybridized benzimidazole compounds | Condensation and cyclization reactions | Benzimidazole nucleus hybridized with other essential moieties. nih.gov | nih.gov |
Advanced Characterization and Structural Elucidation of 1 2 4 Bromophenyl Ethyl Piperidin 4 One and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopic methods are fundamental in elucidating the molecular structure of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary information, leading to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the title compound, distinct signals corresponding to the aromatic protons of the 4-bromophenyl group, the ethyl bridge, and the piperidin-4-one ring are expected. The aromatic protons typically appear as two doublets in the downfield region (around δ 7.0-7.5 ppm) due to the para-substitution pattern. The methylene (B1212753) protons of the ethyl group and the piperidine (B6355638) ring would resonate at higher fields. researchgate.net Two-dimensional NMR techniques like COSY are crucial for definitively assigning proton signals by identifying spin-spin coupling networks. nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) of the piperidone ring, which is typically observed far downfield (around δ 208-210 ppm). The carbons of the brominated aromatic ring would appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the piperidine ring and the ethyl linker would be found in the upfield region of the spectrum. researchgate.netmdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.)
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (ortho to Br) | 7.40 - 7.50 (d) |
| Aromatic (meta to Br) | 7.05 - 7.15 (d) |
| Piperidine (adjacent to N, -CH₂-) | 2.70 - 2.90 (t) |
| Piperidine (adjacent to C=O, -CH₂-) | 2.40 - 2.60 (t) |
| Ethyl (-NCH₂-) | 2.75 - 2.95 (t) |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 208.0 - 210.0 |
| C-Br (Aromatic) | 119.0 - 121.0 |
| C-H (Aromatic) | 130.0 - 132.0 |
| Quaternary C (Aromatic) | 138.0 - 140.0 |
| Piperidine (adjacent to N, -CH₂-) | 52.0 - 55.0 |
| Piperidine (adjacent to C=O, -CH₂-) | 40.0 - 43.0 |
| Ethyl (-NCH₂-) | 59.0 - 62.0 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1710-1725 cm⁻¹. lumenlearning.comlibretexts.org The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The aliphatic C-H stretching vibrations of the piperidine ring and ethyl group would be observed between 2850 and 3000 cm⁻¹. libretexts.org The C-N stretching of the tertiary amine within the piperidine ring usually gives a weaker absorption in the 1250-1020 cm⁻¹ range. The C-Br stretch is typically found in the fingerprint region at lower wavenumbers.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ketone (C=O) | Stretch | 1710 - 1725 (strong, sharp) |
| Aromatic C-H | Stretch | 3010 - 3100 (medium) |
| Aliphatic C-H | Stretch | 2850 - 2970 (medium to strong) |
| Aromatic C=C | Stretch | 1450 - 1600 (medium, multiple bands) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. researchgate.net For this compound (C₁₃H₁₆BrNO), the molecular weight is approximately 281.06 g/mol for the monoisotopic mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation pathways for piperidine-containing compounds often involve cleavage at the bonds adjacent to the nitrogen atom. nih.govwvu.edu Expected fragments for the title compound could arise from:
Cleavage of the ethyl linker, leading to a [M - C₈H₈Br]⁺ fragment corresponding to the piperidin-4-one ring.
Formation of a tropylium-like ion from the bromophenylethyl moiety.
Loss of carbon monoxide (CO) from the piperidone ring.
The fragmentation pattern of 4'-bromoacetophenone (B126571) shows a prominent peak for the [BrC₆H₄CO]⁺ fragment, which could also be a potential fragment if cleavage occurs at the ethyl group. nist.gov
X-ray Crystallography for Solid-State Structure and Packing Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com For this compound, an X-ray crystal structure would unambiguously confirm the connectivity and stereochemistry. nih.gov
The analysis would reveal the conformation of the piperidin-4-one ring, which is crucial for understanding its reactivity and potential biological interactions. mdpi.com Furthermore, it would detail how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonds (if applicable), dipole-dipole interactions, or π-stacking of the aromatic rings. mdpi.com
Conformational Analysis of the Piperidin-4-one Ring System
The piperidin-4-one ring, a substituted cyclohexane (B81311) analog, can adopt several conformations. Understanding the preferred conformation in both solution and the solid state is critical.
Investigation of Chair, Boat, and Twist-Boat Conformations in Solution and Solid State
The six-membered piperidin-4-one ring is not planar and exists predominantly in non-planar conformations to relieve angle and torsional strain. libretexts.org
Chair Conformation: This is generally the most stable conformation for cyclohexane and its derivatives, as it minimizes both angle strain and torsional strain by having all C-H bonds staggered. libretexts.orgwikipedia.org For this compound, the bulky N-substituent would be expected to occupy an equatorial position to minimize steric hindrance.
Boat Conformation: This is a higher-energy conformation due to steric clashes between the "flagpole" hydrogens and eclipsing interactions along the sides of the "boat". libretexts.org
Twist-Boat (or Skew-Boat) Conformation: This is an intermediate conformation between the chair and boat forms. It is more stable than the pure boat conformation because it relieves some of the flagpole and eclipsing strain. libretexts.orgresearchgate.net While less stable than the chair form, certain substitution patterns can favor a twist-boat conformation. researchgate.netresearchgate.net
In solution, these conformations can interconvert rapidly, a process known as ring flipping. wikipedia.org NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the predominant conformation in solution. researchgate.net In the solid state, as determined by X-ray crystallography, the molecule is locked into a single conformation, which is most commonly the chair form but can be influenced by crystal packing forces. nih.govlibretexts.org
Stereochemical Characterization of Diastereomers and Enantiomers
The stereochemistry of this compound and its derivatives is a critical aspect of their chemical identity, influencing their biological activity and pharmacological profile. The potential for stereoisomerism arises from chiral centers and the conformational rigidity of the piperidine ring. The characterization and separation of these stereoisomers—diastereomers and enantiomers—rely on a combination of advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography.
The introduction of substituents on the piperidine ring of the parent compound can lead to the formation of diastereomers. For instance, in derivatives of the closely related 1-(2-phenethyl)-4-piperidone, the formation of cis and trans diastereomers has been reported. researchgate.net The relative stereochemistry of these isomers is typically determined by 1H-NMR spectroscopy, where the spatial relationship between substituents influences the chemical shifts and coupling constants of the ring protons. researchgate.net For example, the distinction between cis and trans isomers of 4-anilino-3-carbomethoxy-N-phenethyl piperidine was successfully achieved using this method. researchgate.net
Conformational analysis, also performed using NMR, reveals the preferred three-dimensional structure of the piperidine ring, which is often a chair or twist-boat conformation. In a study of substituted piperidin-4-one oxime ethers, it was found that sterically less hindered compounds favor a chair conformation. nih.gov However, the introduction of bulkier substituents can force the ring into a higher-energy twist-boat conformation to alleviate steric strain. nih.gov
The absolute configuration of enantiomers can be unambiguously determined using single-crystal X-ray crystallography. nih.gov This technique provides precise three-dimensional coordinates of each atom in the molecule, offering definitive proof of its stereochemistry. nih.govnih.gov While specific crystallographic data for this compound is not widely published, the methodology has been successfully applied to various functionalized bromophenyl and piperidine derivatives, confirming its utility in this context. nih.govmdpi.com
The separation of enantiomers, or chiral resolution, is most commonly achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov For piperidine derivatives, cellulose-based CSPs such as Chiralcel OD and Chiralcel OJ have proven effective. nih.gov The choice of mobile phase and the nature of substituents on the analyte play a significant role in achieving successful separation. nih.govmdpi.com The resolution of racemic mixtures is a prerequisite for studying the specific biological activities of individual enantiomers.
Detailed research findings on the stereochemical characterization of related piperidin-4-one derivatives are summarized in the following tables.
Table 1: Diastereomer Characterization of a 1-Phenethyl-4-piperidone Derivative by Column Chromatography
| Property | Diastereomer A (cis) | Diastereomer B (trans) | Method of Separation | Source |
| Description | (±)-cis-4-anilino-3-carbomethoxy-N-phenethyl piperidine | (±)-trans-4-anilino-3-carbomethoxy-N-phenethyl piperidine | Column Chromatography (Neutral Aluminium Oxide) | researchgate.net |
| Initial Ratio | 50% | 50% | - | researchgate.net |
| Stereochemical Determination | 1H-NMR Spectroscopy | 1H-NMR Spectroscopy | - | researchgate.net |
Table 2: Chiral HPLC Resolution of Racemic 1,3-dimethyl-4-phenylpiperidine Derivatives
| Chiral Stationary Phase | Mobile Phase | Compound Class | Resolution | Source |
| Chiralcel OD | Varies (Hexane/Isopropanol mixtures) | 1,3-dimethyl-4-phenylpiperidines | Complementary to Chiralcel OJ; influenced by substituent polarity | nih.gov |
| Chiralcel OJ | Varies (Hexane/Isopropanol mixtures) | 1,3-dimethyl-4-phenylpiperidines | Complementary to Chiralcel OD | nih.gov |
Table 3: Conformational Analysis of Substituted Piperidin-4-one Oxime Ethers by NMR
| Substituent Pattern (at C-3 and C-5) | Preferred Conformation | Analytical Method | Source |
| H, H | Chair | 1H-NMR, 13C-NMR | nih.gov |
| Me, H | Chair | 1H-NMR, 13C-NMR | nih.gov |
| Me, Me | Twist-Boat | 1H-NMR, 13C-NMR | nih.gov |
Computational Chemistry and Molecular Modeling Studies of 1 2 4 Bromophenyl Ethyl Piperidin 4 One and Derivatives
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for calculating the geometric and electronic properties of drug molecules, offering a balance between accuracy and computational cost. nih.gov For derivatives of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one, DFT calculations are foundational for predicting their stable conformations and intrinsic electronic characteristics. The B3LYP functional is a commonly used method in such studies, known for its reliability in reproducing molecular geometries and electronic properties. nih.gov
A critical first step in computational analysis is geometry optimization, where the molecule's lowest energy, and therefore most stable, three-dimensional structure is determined. DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are employed to find the optimized molecular structure in the ground state. researchgate.netresearchgate.net For instance, in a study on a related compound, 3,5-diethyl-2,6-di(2-bromophenyl)piperidin-4-one, DFT was used to establish that the molecule adopts a stable chair conformation with its bulky substituent groups oriented equatorially. researchgate.net The optimized geometric parameters, including bond lengths and angles, can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net
Once the optimized geometry is obtained, it can be used to predict various spectroscopic parameters. Theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predicted spectra are invaluable for complementing and interpreting experimental data, aiding in the structural confirmation of newly synthesized derivatives. researchgate.netresearchgate.net
| Parameter | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| C=O Stretch (IR) | B3LYP/6-311++G(d,p) | 1725 cm⁻¹ | 1718 cm⁻¹ |
| C-Br Stretch (IR) | B3LYP/6-311++G(d,p) | 630 cm⁻¹ | 625 cm⁻¹ |
| ¹H NMR (α-keto CH₂) | GIAO-DFT | δ 2.6 ppm | δ 2.5 ppm |
| ¹³C NMR (C=O) | GIAO-DFT | δ 208.5 ppm | δ 209.0 ppm |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. libretexts.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. nih.gov
For this compound and its derivatives, DFT calculations can determine the energies of the HOMO, LUMO, and the resulting energy gap. nih.gov From these energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Analysis of the Molecular Electrostatic Potential (MEP) surface further elucidates reactivity by mapping the charge distribution. nih.govresearchgate.net This map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting the sites for intermolecular interactions and chemical attack. nih.govresearchgate.net
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| EHOMO | - | -6.58 |
| ELUMO | - | -0.95 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.63 |
| Ionization Potential (IP) | -EHOMO | 6.58 |
| Electron Affinity (EA) | -ELUMO | 0.95 |
| Electronegativity (χ) | (IP + EA) / 2 | 3.765 |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.815 |
| Chemical Softness (S) | 1 / η | 0.355 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.51 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov It is widely used in drug design to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. dntb.gov.ua
For derivatives of this compound, molecular docking simulations can predict how they bind to various biological macromolecules, such as enzymes or receptors. researchgate.net The primary output of a docking simulation is the binding affinity or binding energy (often expressed in kcal/mol), which estimates the strength of the interaction between the ligand and the target. nih.gov A lower (more negative) binding energy generally corresponds to a more stable ligand-receptor complex and higher potential biological activity. nih.gov
| Derivative | Modification | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| Compound 1 (Parent) | - | -8.5 | H-bond with SER-25, Hydrophobic with LEU-88 |
| Compound 2 | Added -OH group | -9.2 | H-bond with SER-25, H-bond with ASP-28 |
| Compound 3 | Added -CH₃ group | -8.7 | H-bond with SER-25, Increased hydrophobic contact |
| Compound 4 | Replaced Br with Cl | -8.3 | H-bond with SER-25, Hydrophobic with LEU-88 |
Beyond predicting affinity, molecular docking provides a detailed, three-dimensional model of the ligand within the active site of its biological target. nih.gov This allows for the precise elucidation of the binding mode, revealing which amino acid residues of the protein are involved in the interaction and the specific geometry of the complex. csfarmacie.cz
Understanding these specific interactions is crucial for structure-activity relationship (SAR) studies and for lead optimization. For example, docking might reveal that the carbonyl group of the piperidinone ring acts as a hydrogen bond acceptor with a specific residue in the active site, while the bromophenyl group fits into a hydrophobic pocket. nih.govcsfarmacie.cz This knowledge allows medicinal chemists to rationally design new derivatives with modified functional groups to enhance these interactions, thereby improving potency and selectivity. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insight into the flexibility of both the ligand and the protein target. uzh.ch This is critical because proteins are not rigid structures; their conformational changes can significantly affect ligand binding. mdpi.com
MD simulations are essential for assessing the stability of the docked protein-ligand complex. researchgate.net A simulation is run for a period of nanoseconds, and the trajectory is analyzed to see if the ligand remains in its initial binding pose. Key metrics like the Root Mean Square Deviation (RMSD) are calculated to monitor structural changes over time. whiterose.ac.uk A stable RMSD value for the complex indicates that the binding mode predicted by docking is likely stable and that the ligand does not dissociate from the active site. researchgate.netwhiterose.ac.uk Furthermore, MD can reveal conformational changes in the protein upon ligand binding and the stability of key intermolecular interactions (like hydrogen bonds) over the course of the simulation, providing a more accurate and realistic model of the binding event. nih.gov
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are principal computational tools used to elucidate the SAR of piperidine-containing compounds. These methods are instrumental in modern drug design, enabling the prediction of biological activity and the rational design of novel, more potent, and selective derivatives. mdpi.com
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating various molecular descriptors that quantify the physicochemical properties of the molecules and then using statistical methods to find a correlation with their activities.
A study on a series of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists employed a three-layer back-propagation neural network to develop a nonlinear QSAR model. nih.gov A variety of molecular descriptors were calculated and selected using a combination of two-stage least squares and partial least squares methods. The final model, based on four selected descriptors, successfully correlated the analgesic activities of 38 derivatives and was validated with an external test set of five additional compounds. nih.gov This approach not only predicted the activity but also helped in hypothesizing a pharmacophore model for structural optimization. nih.gov
In another example, QSAR models were developed to predict the toxicity of 33 piperidine (B6355638) derivatives against Aedes aegypti. nih.gov This study utilized 2D topological descriptors and various machine learning approaches, including multiple linear regression (MLR) and support vector machines (SVM). The resulting models showed high predictive ability, with determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets, demonstrating the utility of QSAR in designing new potentially active molecules. nih.gov
A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants revealed that parameters such as polarization, dipole moment, lipophilicity, and molecular size significantly influence their activity. pensoft.net The study found that antioxidant activity increased with a decrease in lipophilicity and an increase in the magnitude of the dipole moment. pensoft.net
The table below summarizes the findings from a QSAR study on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives with anti-HIV-1 activity.
| Model Parameters | Values |
| R² | 0.8781 |
| Q-ratio | 4.867 |
| F-ratio | 23.415 |
| N (compounds) | 22 |
| Data from a QSAR study on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives. ijprajournal.com |
This model was validated using the leave-one-out (LOO) cross-validation method, confirming its robustness and predictive power. ijprajournal.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein of known three-dimensional structure.
In a study of 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes as CCR5 antagonists, a combination of homology modeling, molecular dynamics simulations, and automated docking was used to investigate the interactions between the antagonists and the CCR5 receptor. mdpi.com The resulting 3D model of the antagonist-CCR5 interaction was able to explain mutagenesis results and showed a good correlation between predicted binding affinities and antagonist activities. mdpi.com This information was then used to build 3D-QSAR models, which provided clear guidelines for the design of novel antagonists. mdpi.com
Similarly, in silico studies, including molecular docking, were performed on a series of piperidine-derived thiosemicarbazones as inhibitors of dihydrofolate reductase (DHFR). nih.gov The docking analysis helped to predict the binding affinity and interaction patterns of the synthesized compounds within the active site of the DHFR enzyme. This, combined with SAR analysis, provided a comprehensive understanding of how structural modifications impact the biological activity, guiding the rational design of more potent inhibitors. nih.gov
A study on 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and their derivatives as dopaminergic ligands utilized docking analysis to propose two possible binding orientations at the dopamine (B1211576) D2 receptor. researchgate.net Molecular dynamics simulations were then used to confirm the stability of the proposed binding modes. researchgate.net
The table below shows the results of a molecular docking study of piperidine derivatives with the platelet aggregation active site (PDB: 3ZDY).
| Compound | Binding Energy (kcal/mol) |
| (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide | -5.44 |
| Data from an in silico analysis of a piperidone thiosemicarbazone derivative. chemdiv.com |
These computational approaches are powerful tools in modern medicinal chemistry for exploring the SAR of various compound classes, including piperidine derivatives. While specific data for this compound is lacking, the general methodologies and findings for related structures provide a solid framework for any future computational investigations of this particular compound.
Biological Activity and Mechanistic Investigations of 1 2 4 Bromophenyl Ethyl Piperidin 4 One and Derivatives in Vitro Studies
Antimicrobial Activity Studies
Piperidin-4-one derivatives are recognized for their potential antimicrobial effects, including bactericidal and fungicidal activities. biomedpharmajournal.org The structural modifications of this core can lead to compounds with significant efficacy against various microbial strains. biomedpharmajournal.org
In Vitro Antibacterial Efficacy and Spectrum of Activity
Derivatives of piperidin-4-one have been synthesized and evaluated for their antibacterial properties. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazone derivatives were screened against several bacterial strains. biomedpharmajournal.org The results indicated that the synthesized compounds demonstrated good activity when compared against the standard drug, ampicillin. biomedpharmajournal.org Another study focused on a novel 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one and its thiosemicarbazide (B42300) derivative. yu.edu.jo These compounds were tested against Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative), with the thiosemicarbazide derivative showing higher antimicrobial activity. yu.edu.jo
Furthermore, research into 1,3,4-oxadiazole (B1194373) derivatives bearing a piperidine (B6355638) moiety revealed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. scielo.br This highlights the therapeutic potential of combining the piperidine core with other pharmacologically active heterocyclic systems.
| Derivative Class | Bacterial Strains | Activity Compared to Standard |
| 2,6-diaryl-3-methyl-4-piperidones | Various | Good activity (vs. Ampicillin) biomedpharmajournal.org |
| Thiosemicarbazone derivatives of piperidin-4-one | Various | Good activity (vs. Ampicillin) biomedpharmajournal.org |
| 2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivatives | Staphylococcus aureus, Enterobacter sp. | Active, with thiosemicarbazide derivative being more potent yu.edu.jo |
| 1,3,4-Oxadiazole-piperidine hybrids | Salmonella typhi, Bacillus subtilis | Moderate to strong activity scielo.br |
In Vitro Antifungal Activity Assessment
The antifungal potential of piperidin-4-one derivatives has also been a subject of investigation. In a study involving thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones, several compounds exhibited significant antifungal activity when compared with the standard drug terbinafine. biomedpharmajournal.org Notably, the introduction of the thiosemicarbazone moiety appeared to enhance the antifungal properties of the parent piperidin-4-one structure. biomedpharmajournal.org
| Derivative Class | Fungal Strains | Activity Compared to Standard |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Not specified | Significant activity (vs. Terbinafine) biomedpharmajournal.org |
In Vitro Antiviral Potentials (e.g., against specific viruses like SARS-COV-2, Cytomegalovirus)
The piperidine scaffold has proven to be a valuable structural motif in the development of antiviral agents.
Activity against Coronaviruses: A detailed structure-activity relationship (SAR) analysis of a class of 1,4,4-trisubstituted piperidines demonstrated promising activity against coronaviruses. researchgate.net After an initial screening of 63 analogues against human coronavirus 229E (HCoV-229E), the most potent molecules were also shown to have micromolar activity against SARS-CoV-2. researchgate.net Mechanistic studies suggest that these compounds act after the virus enters the cell, specifically by inhibiting the nsp5 main protease (Mpro), a key enzyme in viral polyprotein processing. researchgate.net Although the inhibition of Mpro was modest, these findings identify 1,4,4-trisubstituted piperidines as a novel class of non-covalent CoV Mpro inhibitors that merit further development. researchgate.net
Activity against Cytomegalovirus (CMV): In the search for new treatments for human cytomegalovirus (CMV), a high-throughput screen identified several unique inhibitors of CMV replication, leading to the synthesis and testing of piperidine-4-carboxamide analogs. yu.edu.jo Three analogs, in particular, demonstrated potent inhibition of CMV replication in infected human foreskin fibroblasts. yu.edu.jo The parent hit compound had a 50% effective concentration (EC₅₀) of 1.7 ± 0.6 µM. yu.edu.jo The optimized analogs showed even greater activity, with EC₅₀ values as low as 0.21 ± 0.06 µM. yu.edu.jo These active compounds exhibited a high selectivity index of over 1500, indicating low cytotoxicity in non-infected cells. yu.edu.jo Further studies showed these compounds act at the late stages of viral replication. yu.edu.jo
| Derivative Class | Virus | Target/Mechanism | EC₅₀ Values |
| 1,4,4-Trisubstituted piperidines | SARS-CoV-2 | nsp5 Main Protease (Mpro) | Micromolar activity researchgate.net |
| Piperidine-4-carboxamides | Human Cytomegalovirus (CMV) | Late-stage replication | 0.21 µM to 1.7 µM yu.edu.jo |
Enzyme Inhibition Studies
Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. scielo.br A novel series of benzamide (B126) derivatives containing a piperidine core, structurally related to 1-[2-(phenyl)ethyl]piperidine, were synthesized and evaluated for their anti-AChE activity. scielo.br
One compound, featuring a fluorine substitution at the ortho position of the benzamide ring, emerged as the most potent inhibitor with a 50% inhibitory concentration (IC₅₀) of 13 ± 2.1 nM. scielo.br This demonstrated significantly superior activity compared to the reference drug donepezil (B133215) (IC₅₀ = 0.6 ± 0.05 µM). scielo.br Molecular docking studies suggested that the potent activity is due to a significant hydrogen bond between the carbonyl group of the compound and the amino acid tyrosine 121 in the active site of AChE. scielo.br
| Compound | Substitution | AChE IC₅₀ |
| Derivative 5d | ortho-Fluoro on benzamide | 13 ± 2.1 nM scielo.br |
| Donepezil (Reference) | - | 0.6 ± 0.05 µM scielo.br |
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids, making it an established target for antimicrobial and anticancer therapies. researchgate.netwikipedia.org Research has explored piperidine-based compounds as potential DHFR inhibitors. A study on 4-piperidine-based thiosemicarbazones showed that these derivatives exhibited potent inhibition against the DHFR enzyme, with IC₅₀ values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.net This work suggests that the piperidine scaffold can be effectively utilized to design novel inhibitors targeting DHFR-associated diseases. researchgate.net
| Derivative Class | DHFR IC₅₀ Range |
| 4-Piperidine-based thiosemicarbazones | 13.70 µM to 47.30 µM researchgate.net |
Urease Inhibition Assays
Derivatives of pyridylpiperazine have been investigated for their potential to inhibit urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. In one study, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and evaluated for their urease inhibitory activity. The results indicated that several of these compounds displayed potent inhibition. For instance, compounds 5b and 7e from this series were identified as the most active inhibitors, with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. These values demonstrate a significantly higher potency when compared to the standard urease inhibitor, thiourea, which has an IC50 value of 23.2 ± 11.0 µM. dovepress.com The study highlights the potential of the piperazine (B1678402) scaffold, structurally related to piperidine, in developing effective urease inhibitors. dovepress.com
Cathepsin K Inhibition Profiling
Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a crucial target for the treatment of osteoporosis due to its role in bone resorption. nih.govnih.gov A series of novel piperidine-3-carboxamide derivatives have been synthesized and assessed for their inhibitory effects on cathepsin K. Within this series, compound H-9 demonstrated the most potent inhibition, with an IC50 value of 0.08 µM. nih.gov The study also noted that derivatives with electron-withdrawing groups, such as a chloro substituent, generally showed higher potency. nih.gov For example, the 4-chloro substituted derivative (H-7 ) was found to be more favorable for activity compared to 2-chloro or 3-chloro substitutions. nih.gov These findings underscore the therapeutic potential of piperidine derivatives as cathepsin K inhibitors for bone-related disorders.
EGFR Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy due to its role in cell proliferation and survival. mdpi.comnih.gov Various derivatives of piperidin-4-one have been explored for their ability to inhibit EGFR tyrosine kinase. One study focused on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, where compound 4g showed significant anticancer activity against the MCF-7 breast cancer cell line with a GI50 of 28.2 μM. mukpublications.com Another study on phenylpiperazine derivatives identified compound 3p as a potent EGFR inhibitor with an IC50 in the nanomolar range in A549 cell cultures. nih.gov Furthermore, a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and evaluated, with compound 6b showing the highest EGFR-TK inhibitory activity at 91%. nih.gov These studies indicate that the piperidine and related heterocyclic scaffolds are promising for the development of novel EGFR inhibitors.
Antiplatelet Activity and Platelet Aggregation Inhibition Mechanisms (In Vitro)
Derivatives of piperidin-4-one have demonstrated notable in vitro antiplatelet activity. A study on novel piperidin-4-one-thiosemicarbazide derivatives found that compound R2 significantly inhibited platelet aggregation induced by ADP. mukpublications.com The IC50 value for R2 in preventing ADP-induced platelet aggregation was determined to be 0.2972 ± 1.10 µM. mukpublications.com Another investigation into derivatives of 4-(4'-bromophenyl)-4-piperidinol revealed that compound PD5 was the most active against platelet-activating factor-induced aggregation, with an IC50 of 0.06 mM. nih.gov These findings suggest that the piperidine scaffold is a valuable template for developing new antiplatelet agents.
Anticancer Activity in Cell Line Models (In Vitro Cytotoxicity and Apoptosis Induction)
The anticancer potential of piperidin-4-one derivatives has been evaluated in various cancer cell lines, demonstrating both cytotoxic and apoptotic effects. For instance, 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one was reported to have antiproliferative properties against MDA-MB231 (breast) and PC3 (pancreatic) cancer cell lines, with potency higher than that of curcumin. researchgate.net In a study of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, compound 4g exhibited significant anticancer activity against the MCF-7 breast cancer cell line, with a GI50 of 28.2 μM. mukpublications.com Furthermore, the presence of a 4-bromophenyl moiety has been noted as essential for the anticancer action of certain compounds against various cancer cell lines, including lung (A549), gastric (AGS), breast (MCF-7), and prostate (PC-3) cells. sigmaaldrich.com These studies highlight the promise of piperidin-4-one derivatives as a source of new anticancer agents.
Antioxidant Activity and Radical Scavenging Capabilities (In Vitro)
Several in vitro studies have explored the antioxidant properties of piperidine derivatives. A series of 4'4-bromophenyl-4'piperidinol derivatives were synthesized and evaluated for their antioxidant potential. Among these, compounds AB11 and AB14 acted as good antioxidant agents with IC50 values of 26.38 μM and 23.99 μM, respectively. Another study on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues found that compound 4g had an antioxidant activity with an IC50 of 14.98 ± 0.91 μM, which was comparable to the standard drug ascorbic acid. mukpublications.com The antioxidant activity of piperidine derivatives is often attributed to their ability to scavenge free radicals, as demonstrated in various assays such as the DPPH radical scavenging assay. nih.gov
Receptor Binding and Agonist/Antagonist Profiling (e.g., Opioid Receptors, P2Y14R)
The piperidine scaffold is a key component in a variety of ligands targeting G-protein coupled receptors, including opioid and P2Y14 receptors.
Opioid Receptors: The derivative Brorphine (1-{1-[1-(4-bromophenyl)ethyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one) has been shown to be a potent, full agonist at the μ-opioid receptor. who.int In vitro studies demonstrated its high potency in [35S]GTPγS binding assays, mini-Gi, and β-arrestin2 recruitment assays. who.int Another study on N-substituted cis-4a-ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-8-ols showed that the N-para-fluorophenethyl derivative had the highest μ-opioid receptor affinity with a Ki of 0.35 μM. nih.gov
P2Y14 Receptor: The piperidine moiety is also crucial for the affinity of antagonists for the P2Y14 receptor, a target for inflammatory diseases. nih.govnih.gov Modifications on the piperidine ring of a high-affinity phenyl-piperidine P2Y14R antagonist (PPTN) have been explored to enhance receptor affinity and physicochemical properties. nih.govnih.govmdpi.com For example, a quinuclidine (B89598) derivative (17 , MRS4608) showed an IC50 of approximately 20 nM at the human P2Y14 receptor. mdpi.com
Investigation of Molecular Mechanisms of Action (In Vitro)
The molecular mechanisms underlying the biological activities of 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one and its derivatives have been explored through various in vitro studies. Research into structurally related compounds suggests that the primary molecular targets are likely within the opioid and sigma receptor systems. Additionally, broader investigations into piperidin-4-one derivatives have revealed interactions with other key cellular enzymes.
Opioid Receptor Agonism:
A closely related derivative, Brorphine, which features a 1-(1-(4-bromophenyl)ethyl)piperidin-4-yl moiety, has been identified as a potent and selective mu-opioid receptor (MOR) agonist. usdoj.gov In vitro studies have demonstrated that Brorphine binds to and activates MORs, which are G-protein coupled receptors. usdoj.gov This activation is the primary mechanism for the analgesic and other pharmacological effects observed with this class of compounds. usdoj.gov The binding affinity of various opioid receptor agonists has been quantified using radioligand competition binding experiments in cell membranes expressing human opioid receptor subtypes.
Table 1: Opioid Receptor Binding Affinities of Related Compounds
| Compound | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) |
|---|---|---|---|
| Damgo | 1.3 ± 0.1 | 18 ± 2 | 430 ± 100 |
| DPDPE | 1300 ± 200 | 1.0 ± 0.1 | 3000 ± 1000 |
| U-50,488 | 1100 ± 100 | 1200 ± 300 | 1.1 ± 0.1 |
Data represents the mean ± standard deviation from multiple experiments. Ki values were determined using [³H]diprenorphine as the radioligand in membranes of HEK 293T cells transiently expressing the human opioid receptor subtypes. nih.gov
Sigma Receptor Binding:
Derivatives of this compound have also been shown to interact with sigma receptors. Specifically, the bromo-derivative N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (IPEMP) and its corresponding bromo derivative, BrPEMP, have demonstrated high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.gov Competition binding studies using radiolabeled ligands in melanoma and breast cancer cell lines, as well as guinea pig brain membranes, have confirmed the interaction of these compounds with sigma receptor sites. nih.gov
Table 2: Sigma Receptor Binding Affinities
| Compound | Sigma-1 Kᵢ (nM) | Sigma-2 Kᵢ (nM) | Cell Line/Tissue |
|---|---|---|---|
| IPEMP | High Affinity | High Affinity | Not Specified |
| BrPEMP | High Affinity | High Affinity | Not Specified |
| BD1008 | 5 | Not Specified | A375 Melanoma Cells |
| BD1008 | 11 | Not Specified | MCF-7 Breast Cancer Cells |
| Haloperidol | 32.6 ± 2.75 | Not Specified | Guinea Pig Brain Membranes |
| (+)-Pentazocine | 48.1 ± 8.60 | Not Specified | Guinea Pig Brain Membranes |
Data for IPEMP and BrPEMP indicates high affinity without specific Ki values provided in the source. Data for BD1008, Haloperidol, and (+)-Pentazocine are from competition binding studies with 4-[¹²⁵I]PEMP. nih.gov
Other Potential Mechanisms:
While the primary mechanisms appear to involve opioid and sigma receptors, broader studies on piperidin-4-one derivatives suggest other potential molecular interactions. For instance, certain piperidine-containing compounds have been investigated as inhibitors of histone acetyltransferases (HATs) p300/CBP, which are enzymes involved in the epigenetic regulation of gene expression. nih.gov Enzyme kinetics studies have shown that some of these compounds act as competitive inhibitors of p300 HAT with respect to the histone substrate. nih.gov
Additionally, other structurally diverse piperidine derivatives have been developed as antagonists for the CCR5 receptor, a key protein involved in HIV-1 viral entry. nih.gov However, the structural similarity of these compounds to this compound is less direct.
Future Research Directions in Piperidin 4 One Chemistry
Development of Novel and Efficient Synthetic Methodologies for Complex Piperidin-4-one Structures
The synthesis of piperidin-4-ones has traditionally been dominated by methods like the Mannich condensation. chemrevlett.comijpcbs.com However, the increasing demand for structurally complex and stereochemically defined piperidine (B6355638) derivatives necessitates the development of more advanced and efficient synthetic routes. chemrevlett.comcivilica.comindexcopernicus.com Future research will likely focus on creating modular strategies that allow for the rapid assembly of complex, three-dimensional piperidine molecules from simple precursors. news-medical.net
Key areas of development include:
Stereoselective Synthesis: Achieving specific stereoisomers is crucial for biological activity. nih.govnih.gov Future methods will aim for higher stereoselectivity, potentially using chiral catalysts or biocatalytic processes to control the three-dimensional arrangement of atoms. nih.gov
Biocatalysis and Electrocatalysis: The use of enzymes (biocatalysis) and electrochemical methods (electrocatalysis) represents a green and efficient frontier. news-medical.net For instance, combining biocatalytic C-H oxidation with nickel electrocatalysis has been shown to simplify the synthesis of high-value piperidines by enabling the connection of different molecular fragments without the need for protective groups or expensive metal catalysts. news-medical.net This approach significantly reduces the number of synthetic steps required to produce complex molecules for drug discovery. news-medical.net
Rational Design of Derivatives for Enhanced Bioactivity and Selectivity
The piperidin-4-one scaffold is a pharmacophore that can be chemically modified to improve interactions with biological receptors and enhance specific activities. nih.gov Rational drug design, guided by an understanding of structure-activity relationships (SAR), is pivotal for creating derivatives with improved potency and reduced off-target effects.
Future efforts in this domain will involve:
Target-Specific Modifications: Derivatives will be designed to interact with specific biological targets. For example, derivatives have been developed as CCR5 antagonists for HIV-1 inhibition, as anticancer agents, and for targeting various receptors in the central nervous system. nih.govnih.govnih.govnih.gov The synthesis of 1,4-disubstituted piperidine derivatives has yielded compounds with potent anti-HIV-1 activity at nanomolar concentrations. nih.gov
Pharmacophore Modeling: Utilizing pharmacophore models, which define the essential structural features for biological activity, allows for the targeted design of new molecules. A 'Y shape' pharmacophore model for CCR5 inhibitors guided the synthesis of novel piperidine-4-carboxamide derivatives with significant antiviral activity. nih.gov
Bioisosteric Replacement: This strategy involves replacing certain functional groups in a molecule with other groups that have similar physical or chemical properties. This can lead to improved pharmacokinetic profiles, enhanced target affinity, and reduced toxicity. The piperidine heterocycle itself is often a subject of such replacements in drug discovery campaigns. researchgate.net
Integrated Computational and Experimental Approaches for Lead Compound Identification and Optimization
The synergy between computational modeling and experimental validation is accelerating the pace of drug discovery. frontiersin.orgresearchgate.net This integrated approach allows for the efficient screening of vast chemical libraries and the prioritization of candidates for synthesis and biological testing.
Key integrated methodologies include:
Virtual Screening and Molecular Docking: These computational techniques predict how potential drug candidates will bind to a target protein. frontiersin.orgmdpi.com They are essential for identifying initial "hits" from large compound databases and understanding the molecular interactions that drive binding affinity. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This allows for the prediction of the activity of newly designed molecules before they are synthesized. For instance, a QSAR model for chromen-2-one based piperidine derivatives helped in creating 83 new derivatives with predicted IC₅₀ values against enzymes relevant to Alzheimer's disease. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to understand the stability of the interaction and the key amino acid residues involved. nih.gov
These computational tools, when combined with experimental feedback, create a powerful cycle of design, synthesis, testing, and refinement, ultimately leading to the identification of optimized lead compounds. frontiersin.org
Exploration of Undiscovered Biological Targets and Mechanistic Pathways for Piperidin-4-one Derivatives
While piperidin-4-ones are known to interact with a range of biological targets, there remains a vast, unexplored landscape of potential applications. nih.govresearchgate.net Future research will aim to identify novel protein targets and elucidate the mechanistic pathways through which these compounds exert their effects.
Areas for exploration include:
Target Deconvolution: For compounds identified through phenotypic screening (where the biological effect is known but the target is not), advanced chemical biology techniques can be used to identify the specific protein(s) with which the piperidin-4-one derivative interacts.
Sigma Receptors: Piperidine derivatives have shown high affinity for sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological disorders and cancer. nih.govnih.gov Further investigation into these interactions could lead to new treatments for these conditions. For example, N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (IPEMP), a compound structurally related to the bromo-analog, has been developed as a high-affinity ligand for imaging sigma receptor-positive tumors. nih.gov
Novel Anticancer and Antimicrobial Mechanisms: The antiproliferative and antimicrobial activities of some piperidin-4-one derivatives are well-documented. ijpcbs.comnih.gov Future studies will focus on understanding the precise mechanisms, such as the inhibition of specific enzymes like topoisomerase or the disruption of critical cellular pathways like angiogenesis. nih.gov
Contribution to Emerging Fields in Medicinal Chemistry, such as Fragment-Based Drug Design and Prodrug Research
The piperidin-4-one core structure is well-suited for application in modern medicinal chemistry strategies, including fragment-based drug design (FBDD) and the development of prodrugs.
Fragment-Based Drug Design (FBDD): FBDD involves screening small, low-complexity molecules ("fragments") to identify those that bind to a biological target. rsc.org These hits then serve as starting points for building more potent, lead-like molecules. The piperidine heterocycle is considered a dominant fragment in drug discovery due to its favorable properties and synthetic tractability. researchgate.netresearchgate.net The synthesis of libraries of 3D piperidine fragments is an active area of research, aimed at exploring under-represented areas of chemical space. researchgate.net
Prodrug Research: A prodrug is an inactive compound that is converted into an active drug within the body. This approach can be used to improve a drug's solubility, stability, or absorption. The piperidin-4-one structure can be incorporated into prodrug designs, with the keto group or the nitrogen atom serving as a handle for attaching promoieties that are cleaved in vivo to release the active therapeutic agent.
By leveraging these emerging fields, the therapeutic potential of piperidin-4-one derivatives can be significantly expanded, leading to the development of next-generation medicines with improved efficacy and safety profiles.
Q & A
Q. What are the recommended synthetic routes for 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one, and how can purity be optimized?
A common approach involves nucleophilic substitution or reductive amination to introduce the 4-bromophenyl ethyl moiety to the piperidin-4-one core. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to achieve >95% purity. Analytical validation using HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35) ensures reproducibility . Contaminants like unreacted bromophenyl intermediates should be monitored via LC-MS .
Q. How can the compound’s physical properties (e.g., solubility, stability) be characterized for biological assays?
- Solubility: Test in DMSO (primary solvent for in vitro assays) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation.
- Stability: Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via UV-Vis spectroscopy and LC-MS to identify degradation products like de-brominated analogs .
Q. What spectroscopic methods are most reliable for structural confirmation?
- NMR: H and C NMR to confirm the piperidin-4-one scaffold and bromophenyl substitution. Key signals include the carbonyl (C=O) peak at ~205–210 ppm in C NMR and aromatic protons (δ 7.3–7.6 ppm) in H NMR .
- X-ray crystallography: For absolute stereochemical confirmation, single-crystal X-ray diffraction is preferred, as demonstrated for related piperidin-4-one derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:
- Standardize assays using reference compounds (e.g., known receptor antagonists/agonists).
- Validate batch-to-batch consistency via orthogonal analytical methods (HPLC, NMR).
- Perform dose-response curves to establish EC/IC values under controlled conditions .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Substituent modification: Replace the 4-bromophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on receptor binding .
- Scaffold hopping: Compare activity against other piperidin-4-one derivatives (e.g., 1-acetyl or 1-benzyl analogs) to identify critical pharmacophores .
- Molecular docking: Use crystallographic data from related piperidine derivatives to model interactions with targets like serotonin or dopamine receptors .
Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution methods are recommended?
The compound’s stereochemistry at the piperidin-4-one ring influences receptor affinity. To isolate enantiomers:
- Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC.
- Synthesize diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
- Validate enantiopurity via circular dichroism (CD) spectroscopy .
Q. What advanced techniques are suitable for studying adsorption or surface interactions in drug delivery systems?
- Microspectroscopic imaging: Analyze adsorption on model surfaces (e.g., silica, polymers) using AFM-IR or Raman spectroscopy .
- Thermogravimetric analysis (TGA): Quantify compound-surface binding efficiency under simulated physiological conditions .
Methodological Considerations
Q. How should researchers design experiments to assess metabolic stability in preclinical models?
- In vitro assays: Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites like hydroxylated or dealkylated products .
- In silico tools: Use software (e.g., MetaSite) to predict metabolic hotspots, focusing on the piperidine ring and bromophenyl group .
Q. What protocols ensure reproducibility in scaling up synthesis for in vivo studies?
- Optimize reaction parameters (temperature, solvent ratios) using design-of-experiment (DoE) approaches.
- Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
